![molecular formula C9H7F9O2 B14350039 1,1,2,2,3,3,6,6,6-Nonafluorohexyl prop-2-enoate CAS No. 91528-57-3](/img/structure/B14350039.png)
1,1,2,2,3,3,6,6,6-Nonafluorohexyl prop-2-enoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1,1,2,2,3,3,6,6,6-Nonafluorohexyl prop-2-enoate is a fluorinated ester compound. It is characterized by the presence of multiple fluorine atoms, which impart unique chemical and physical properties. This compound is often used in various industrial applications due to its stability and reactivity.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 1,1,2,2,3,3,6,6,6-Nonafluorohexyl prop-2-enoate typically involves the esterification of 1,1,2,2,3,3,6,6,6-Nonafluorohexanol with prop-2-enoic acid. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid under reflux conditions. The reaction mixture is then purified by distillation or recrystallization to obtain the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of automated systems for monitoring and controlling reaction parameters ensures consistent product quality.
Analyse Chemischer Reaktionen
Types of Reactions: 1,1,2,2,3,3,6,6,6-Nonafluorohexyl prop-2-enoate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids.
Reduction: Reduction reactions can convert the ester group to an alcohol.
Substitution: Nucleophilic substitution reactions can replace the ester group with other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Reagents like sodium hydroxide (NaOH) or other nucleophiles can facilitate substitution reactions.
Major Products:
Oxidation: Carboxylic acids.
Reduction: Alcohols.
Substitution: Various substituted esters or other functionalized compounds.
Wissenschaftliche Forschungsanwendungen
1,1,2,2,3,3,6,6,6-Nonafluorohexyl prop-2-enoate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and polymer chemistry.
Biology: Investigated for its potential use in bio-conjugation and labeling of biomolecules.
Medicine: Explored for its potential in drug delivery systems due to its stability and reactivity.
Industry: Utilized in the production of specialty coatings, adhesives, and surfactants.
Wirkmechanismus
The mechanism of action of 1,1,2,2,3,3,6,6,6-Nonafluorohexyl prop-2-enoate involves its reactivity with various nucleophiles and electrophiles. The ester group can undergo hydrolysis to release the corresponding alcohol and acid. The fluorinated chain imparts hydrophobic properties, making it useful in applications requiring water repellency.
Vergleich Mit ähnlichen Verbindungen
- 3,3,4,4,5,5,6,6,6-Nonafluorohexyl methacrylate
- 1,1,1,2,2,3,3,4,4-Nonafluorobutane-1-sulfonyl fluoride
Comparison: 1,1,2,2,3,3,6,6,6-Nonafluorohexyl prop-2-enoate is unique due to its specific ester functional group and the position of the fluorine atoms. Compared to similar compounds, it offers distinct reactivity and stability, making it suitable for specialized applications in various fields.
Eigenschaften
CAS-Nummer |
91528-57-3 |
---|---|
Molekularformel |
C9H7F9O2 |
Molekulargewicht |
318.14 g/mol |
IUPAC-Name |
1,1,2,2,3,3,6,6,6-nonafluorohexyl prop-2-enoate |
InChI |
InChI=1S/C9H7F9O2/c1-2-5(19)20-9(17,18)8(15,16)6(10,11)3-4-7(12,13)14/h2H,1,3-4H2 |
InChI-Schlüssel |
IDLKDJKKLNXPHE-UHFFFAOYSA-N |
Kanonische SMILES |
C=CC(=O)OC(C(C(CCC(F)(F)F)(F)F)(F)F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.